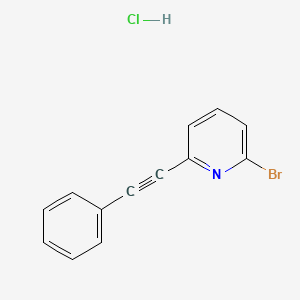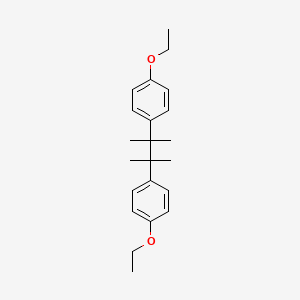
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,3-dimethylbutane-2,3-diyl bridge
Métodos De Preparación
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of benzene derivatives using a Friedel-Crafts reaction. This reaction requires a catalyst such as aluminum chloride and an alkyl halide.
Coupling Reaction: The next step involves coupling the alkylated benzene derivatives with a suitable reagent to form the desired 2,3-dimethylbutane-2,3-diyl bridge. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts.
Ethoxylation: Finally, the ethoxy groups are introduced through an ethoxylation reaction, which involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Flame Retardants: It is employed as a flame retardant synergist in polymers such as polypropylene and polystyrene, enhancing their fire resistance.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) involves its interaction with molecular targets through various pathways:
Flame Retardancy: In flame retardant applications, the compound acts by promoting the formation of a char layer on the polymer surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparación Con Compuestos Similares
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-isopropylbenzene): This compound has isopropyl groups instead of ethoxy groups, which may affect its solubility and reactivity.
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-methoxybenzene): The presence of methoxy groups can influence the electronic properties and reactivity of the compound.
The uniqueness of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) lies in its specific structural arrangement and the presence of ethoxy groups, which impart distinct physical and chemical properties .
Propiedades
Número CAS |
824400-99-9 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-ethoxy-4-[3-(4-ethoxyphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H30O2/c1-7-23-19-13-9-17(10-14-19)21(3,4)22(5,6)18-11-15-20(16-12-18)24-8-2/h9-16H,7-8H2,1-6H3 |
Clave InChI |
YMONJCCFJATYIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



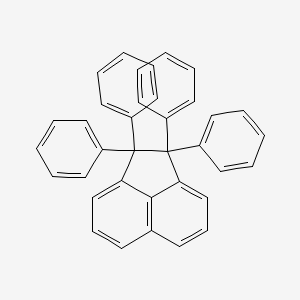
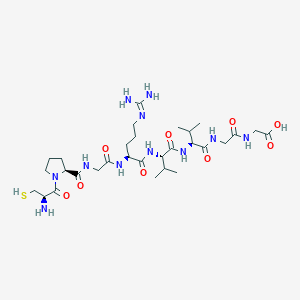
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)


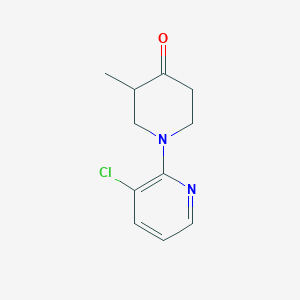

![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)

